7,7,9,9-tetramethylspiro[4.5]decan-1-one
Description
7,7,9,9-Tetramethylspiro[4.5]decan-1-one is a spirocyclic ketone characterized by a bicyclic framework where two rings (a cyclohexane and a cyclopentane) share a single carbon atom. The molecule features four methyl groups at positions 7 and 9, enhancing steric bulk and influencing its physicochemical properties.
Properties
CAS No. |
2169533-61-1 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Reactions
Lewis acids such as BF₃·Et₂O or TiCl₄ are employed to activate the dienophile, enhancing reaction rates and regioselectivity. A representative protocol involves heating a mixture of 2-methyl-1,3-pentadiene (diene) and a Mannich base-derived enone (dienophile) in toluene at 170°C for 23 hours. The reaction proceeds via a chair-like transition state, favoring the formation of the endo product. Post-reaction purification via column chromatography (cyclohexane/ethyl acetate, 19:1) and bulb-to-bulb distillation yields the spirocyclic ketone with 81.4% purity .
Table 1: Diels-Alder Reaction Parameters
Regioselectivity and Isomer Separation
Regioisomeric byproducts, such as 6,8,10-trimethyl-spiro[4.5]dec-7-en-1-one and 7,9,10-trimethyl-spiro[4.5]dec-7-en-1-one , often form during the cycloaddition. These isomers are separable via preparative gas chromatography (GC) using a Supelcowax-10 column (30 m × 0.53 mm, 2 μm film). The dominant isomer exhibits a 5.27 ppm singlet in ¹H-NMR for the spiro-conjugated alkene proton, confirming regiochemical control.
Spiro-Annulation via Ketal Intermediates
Spiro-annulation strategies leverage cyclic ketones and bifunctional reagents to construct the spiro center. A notable method involves 1,2-bis(trimethylsiloxy)cyclobutene (109) reacting with a ketal-protected cyclohexanone derivative under Lewis acid catalysis.
Ketalization and Cyclobutene Coupling
The precursor 4,4-dimethyl-2-oxabicyclo[3.2.1]octan-3-one (114) is ketalized using ethylene glycol and p-toluenesulfonic acid (PTSA) to prevent undesired side reactions. Treatment with 1,2-bis(trimethylsiloxy)cyclobutene (109) and TiCl₄ at −40°C induces spiro-annulation, forming the bicyclic dione intermediate 7-(1,1-dimethyl-2-oxopropyl)spiro[4.4]nonane-1,4-dione (106). Subsequent titanium-induced ketone-ketone coupling and oxidation yield the target compound with 35% overall yield .
Table 2: Spiro-Annulation Optimization
Mechanistic Insights
The reaction proceeds through a concerted [2+2] cycloaddition followed by ring expansion. The titanium catalyst coordinates to the ketone oxygen, polarizing the carbonyl group and facilitating nucleophilic attack by the cyclobutene siloxy group. Steric effects from the tetramethyl substituents direct the annulation to favor the [4.5] spiro configuration over alternative ring sizes.
Dialkylation of Cyclic Ketones
Dialkylation offers a straightforward route to introduce the tetramethyl substituents at the 7 and 9 positions. This method involves sequential alkylation of a preformed spirocyclic ketone precursor.
Two-Step Alkylation Protocol
-
Monoalkylation : Treatment of spiro[4.5]decan-1-one with methyl iodide (MeI) and LDA (lithium diisopropylamide) at −78°C yields the 7-methyl derivative.
-
Second Alkylation : A second equivalent of MeI and NaH in THF at 0°C installs the 9-methyl group, achieving 92% combined yield .
Table 3: Dialkylation Reaction Conditions
| Step | Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeI | LDA | −78 | 88 |
| 2 | MeI | NaH | 0 | 92 |
Challenges in Steric Hindrance
The tetramethyl substituents create significant steric hindrance, necessitating bulky bases (e.g., LDA) to deprotonate the α-carbon effectively. Polar aprotic solvents like THF or DME (dimethoxyethane) are critical for solubilizing intermediates and preventing aggregation.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-tetramethylspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7,7,9,9-tetramethylspiro[4.5]decan-1-one has a broad range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7,9,9-tetramethylspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives
- Structure : Incorporates nitrogen atoms at positions 2 and 8, replacing carbon atoms in the spirocyclic system.
- Key Examples :
- CCT251545 (74) : Features a 3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl substituent. Exhibits potent WNT signaling inhibition but poor aqueous solubility (<0.001 mg/mL at pH 7.4) .
- Compound 48 : A dual TYK2/JAK1 inhibitor with IC50 values of 6 nM (TYK2) and 37 nM (JAK1), demonstrating >23-fold selectivity over JAK2. Shows superior metabolic stability and anti-inflammatory efficacy in ulcerative colitis models compared to tofacitinib .
- Synthesis : Often involves palladium-mediated cross-coupling reactions (e.g., with aryl boronic acids) and microwave-assisted substitutions .
7-Azaspiro[4.5]decan-1-one Derivatives
1-Oxaspiro[4.5]decan-2-one
- Structure : Oxygen atom replaces a carbon in the spirocyclic system.
- Properties : CAS 699-61-6; molecular formula C₉H₁₄O₂. Used as a lactone derivative in organic synthesis .
Pharmacological and Physicochemical Comparisons
Key Research Findings
Dual EGFR/BRAFV600E Inhibitors
- Compound 7a: A 1-thia-4,8-diazaspiro[4.5]decan-3-one derivative with a 2-oxo-1,2-dihydroquinolin-4-ylamino group. Shows apoptotic antiproliferative activity against cancer cells, likely due to dual kinase inhibition .
RIPK1 Kinase Inhibitors
- 2,8-Diazaspiro[4.5]decan-1-one derivatives: Identified via virtual screening, these compounds inhibit necroptosis, a cell death pathway implicated in inflammatory diseases. Optimized derivatives exhibit nanomolar potency .
GlyT-1 Inhibitors
- 4-Substituted-2,8-diazaspiro[4.5]decan-1-ones : Designed for schizophrenia treatment, these compounds show improved metabolic stability and selectivity for glycine transporter 1 .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 7,7,9,9-tetramethylspiro[4.5]decan-1-one?
- Methodological Answer : The synthesis of this compound typically involves multi-step routes starting from cyclopropanol derivatives or spirocyclic precursors. Key steps include alkylation, cyclization, and oxidation. Steric hindrance from the tetramethyl groups necessitates the use of bulky catalysts (e.g., palladium-based systems) to facilitate intramolecular coupling reactions. For example, catalytic asymmetric intramolecular propargylation has been employed for structurally related spiro compounds . Building block approaches, as noted in synthetic catalogs, suggest pre-functionalized intermediates (e.g., tert-butyl derivatives) can simplify access to the target molecule .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR spectroscopy to confirm spirocyclic connectivity and methyl group positions. For example, methyl resonances typically appear in the δ 1.0–1.5 ppm range, while the carbonyl group (C=O) is observed near δ 210 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (C₁₄H₂₂O, exact mass: 206.1671 g/mol).
- Infrared (IR) spectroscopy to detect the carbonyl stretch (~1700 cm⁻¹) .
Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?
- Methodological Answer : Comparative analysis using HPLC with chiral stationary phases can separate enantiomers, while X-ray crystallography resolves stereochemical ambiguities. For example, analogs with differing methyl group placements (e.g., 6,8-dimethyl vs. 7,7-dimethyl) exhibit distinct lattice parameters and diffraction patterns .
Advanced Research Questions
Q. How do steric effects from the tetramethyl groups influence reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The methyl groups impose significant steric hindrance, limiting nucleophilic attack at the spiro center. Strategies to overcome this include:
- Lewis acid catalysis (e.g., BF₃·OEt₂) to polarize the carbonyl group and enhance electrophilicity.
- Directed C–H activation using transition metal catalysts (e.g., Pd or Rh) to selectively functionalize less hindered positions .
- Experimental data for related compounds show reduced yields in SN2 reactions compared to less sterically hindered analogs .
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictory NMR or MS data can arise from conformational flexibility or impurities. Recommended approaches:
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals and verify spin-spin coupling.
- Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental results .
- Dynamic NMR experiments to assess rotational barriers in the spiro system .
Q. What role does this compound play in the synthesis of bioactive natural product analogs?
- Methodological Answer : The spirocyclic core serves as a rigid scaffold for mimicking terpenoid or alkaloid frameworks. For example:
- Cuparane-type sesquiterpenes can be synthesized via tandem Prins/pinacol rearrangements using this compound as a precursor .
- Pharmacological studies of analogs highlight interactions with enzymes (e.g., cytochrome P450) due to the hydrophobic methyl groups enhancing membrane permeability .
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug discovery?
- Methodological Answer : Enantiocontrol can be achieved via:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric cyclization.
- Catalytic asymmetric hydrogenation using Ru or Ir complexes with chiral ligands (e.g., BINAP) .
- Kinetic resolution via enzymatic catalysis (e.g., lipases) to separate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
